![molecular formula C14H16N2O2S B2804570 N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide CAS No. 457941-68-3](/img/structure/B2804570.png)
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide” is a complex organic molecule. It contains a propanamide group (a derivative of propionic acid where the hydroxyl group is replaced by an amide), a methoxyphenyl group (a phenyl ring with a methoxy group attached), and a 1,3-thiazol ring (a heterocyclic compound containing sulfur and nitrogen). The exact properties and applications of this compound would depend on its specific structure and the context in which it is used .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring, the introduction of the methoxyphenyl group, and the attachment of the propanamide group. The exact synthetic route would depend on the available starting materials and the desired conditions for the reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry could be used to analyze its structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its reactivity. The presence of the thiazole ring, the methoxyphenyl group, and the propanamide group could all influence its behavior in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be measured experimentally or predicted using computational methods .Applications De Recherche Scientifique
- N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide has demonstrated antibacterial activity. Researchers have explored its potential as an antimicrobial agent against specific bacterial strains. Further investigations into its mechanism of action and efficacy are warranted .
Antibacterial Agents
Mécanisme D'action
Target of Action
The primary target of N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Mode of Action
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide acts as an inhibitor of AChE . It binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This results in an increased concentration of acetylcholine at the synapse, leading to prolonged cholinergic effects.
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway . Acetylcholine is a key neurotransmitter in this pathway, playing a crucial role in transmitting signals across synapses in the nervous system. By inhibiting AChE, N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide prolongs the action of acetylcholine, enhancing cholinergic transmission .
Pharmacokinetics
In silico predictions suggest that it has satisfactoryADME properties . ADME refers to the absorption, distribution, metabolism, and excretion of a compound, all of which influence its bioavailability and therapeutic effects.
Result of Action
The inhibition of AChE by N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide leads to an increase in acetylcholine levels at the synapse. This results in enhanced cholinergic transmission, which can have various effects depending on the specific location within the nervous system .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-4-12(17)15-14-16-13(9(2)19-14)10-5-7-11(18-3)8-6-10/h5-8H,4H2,1-3H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWITERRQZDPTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=C(S1)C)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

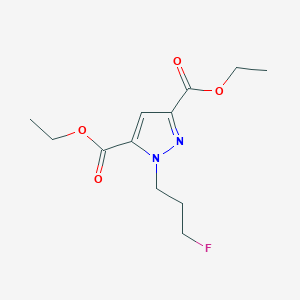
![[(5-Chloro-1,3-benzothiazol-2-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B2804491.png)
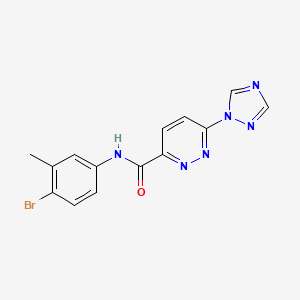
![2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-nitrobenzamide](/img/structure/B2804494.png)
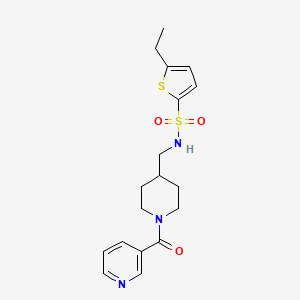
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2804499.png)
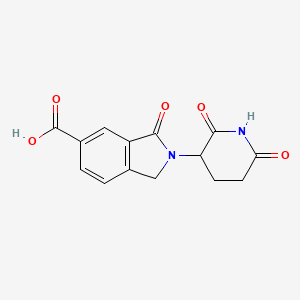
![N-(3,4-Dichlorophenyl)-3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2804502.png)

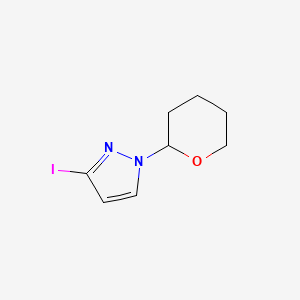
![[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2804505.png)
![N-[1-[5-(Propan-2-yloxymethyl)-1,3,4-thiadiazol-2-yl]ethyl]but-2-ynamide](/img/structure/B2804506.png)
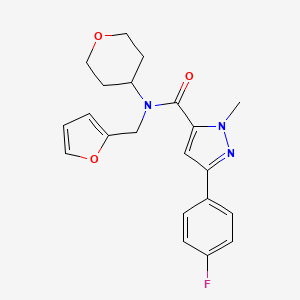
![3-methyl-N-prop-2-enyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2804510.png)